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molecular formula C10H11N3O B8773920 5-(4-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole

5-(4-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole

Cat. No. B8773920
M. Wt: 189.21 g/mol
InChI Key: MEPBOCYRWAQUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423036B2

Procedure details

33.6 g (162 mmol) 4-methoxy-benzoic acid N′-(1-imino-ethyl)-hydrazide are heated to 180° C. for 30 minutes. After cooling the solidified melt is dissolved in 250 mL chloroform and repeatedly extracted with aqueous sodium hydroxide solution. The aqueous phases are combined, washed with chloroform, filtered and adjusted to an acid pH by the addition of glacial acetic acid. The precipitated solid is suction filtered, washed with water and dissolved by heating in chloroform. The solvent is evaporated down and the residue is filtered. The solid is washed with chloroform and diethyl ether.
Name
4-methoxy-benzoic acid N′-(1-imino-ethyl)-hydrazide
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]=[C:2]([NH:4][NH:5][C:6](=O)[C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1)[CH3:3]>C(Cl)(Cl)Cl>[CH3:14][O:13][C:10]1[CH:11]=[CH:12][C:7]([C:6]2[N:1]=[C:2]([CH3:3])[NH:4][N:5]=2)=[CH:8][CH:9]=1

Inputs

Step One
Name
4-methoxy-benzoic acid N′-(1-imino-ethyl)-hydrazide
Quantity
33.6 g
Type
reactant
Smiles
N=C(C)NNC(C1=CC=C(C=C1)OC)=O
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solidified melt
EXTRACTION
Type
EXTRACTION
Details
repeatedly extracted with aqueous sodium hydroxide solution
WASH
Type
WASH
Details
washed with chloroform
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
adjusted to an acid pH by the addition of glacial acetic acid
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by heating in chloroform
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated down
FILTRATION
Type
FILTRATION
Details
the residue is filtered
WASH
Type
WASH
Details
The solid is washed with chloroform and diethyl ether

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C1=NNC(=N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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